molecular formula C23H32O6 B1256073 Glaucorigenin CAS No. 468-17-7

Glaucorigenin

Cat. No.: B1256073
CAS No.: 468-17-7
M. Wt: 404.5 g/mol
InChI Key: IMQSXGFUSQSPIM-IMLMFIFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glaucorigenin is a steroidal aglycone compound, often found as the non-sugar moiety of cardiac glycosides in plants such as Digitalis and Strophanthus species. Structurally, it features a cyclopentanoperhydrophenanthrene backbone characteristic of steroids, with hydroxyl groups at specific positions (e.g., C3, C14) that influence its bioactivity . Unlike glycosides like digoxin, this compound lacks the sugar moiety, which typically enhances solubility and target binding in related compounds. Current research focuses on its role in apoptosis induction and sodium-potassium ATPase inhibition, akin to other cardiac glycosides, but with distinct selectivity profiles .

Properties

CAS No.

468-17-7

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

(3S,5R,8R,9S,10R,13R,14S,16S,17R)-3,14,16-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C23H32O6/c1-21-6-5-16-17(3-2-14-9-15(25)4-7-22(14,16)12-24)23(21,28)10-18(26)20(21)13-8-19(27)29-11-13/h8,12,14-18,20,25-26,28H,2-7,9-11H2,1H3/t14-,15+,16+,17-,18+,20+,21-,22-,23+/m1/s1

InChI Key

IMQSXGFUSQSPIM-IMLMFIFQSA-N

SMILES

CC12CCC3C(C1(CC(C2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(C[C@@H]([C@@H]2C4=CC(=O)OC4)O)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C=O

Canonical SMILES

CC12CCC3C(C1(CC(C2C4=CC(=O)OC4)O)O)CCC5C3(CCC(C5)O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

Mechanistic Selectivity : this compound’s anticancer effects are linked to caspase-3 activation, unlike digoxigenin, which primarily targets cardiac ion channels .

Bioavailability : Unlike naringenin 7-glucuronide, this compound’s lack of glycosylation reduces solubility, limiting its therapeutic use without structural modifications .

Structural Flexibility : Diosgenin’s spirostan structure enables industrial steroid synthesis, whereas this compound’s hydroxylation pattern restricts similar applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glaucorigenin
Reactant of Route 2
Glaucorigenin

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